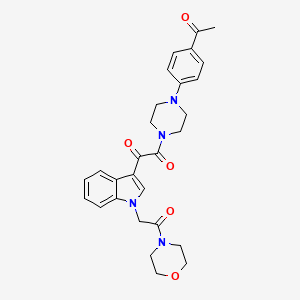![molecular formula C19H17FN4O3S2 B2987119 4-ethoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392298-64-5](/img/structure/B2987119.png)
4-ethoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic molecule with several functional groups. It contains an ethoxy group (C2H5O-), a fluoroanilino group (C6H4NH2), a sulfanyl group (SH), and a thiadiazolyl group (C2H2N2S). These groups are known to confer specific chemical properties .
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these functional groups around the benzamide core. Detailed structural analysis would typically require experimental techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the ethoxy group might undergo reactions with acids, the aniline group might participate in electrophilic substitution reactions, and the sulfanyl group could be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties (such as melting point, boiling point, solubility, etc.) would depend on the overall structure and the functional groups present .科学的研究の応用
Crystal Structure and Biological Activities
A study involving derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones revealed insights into their crystal structure, Hirshfeld surfaces, and biological activities including antioxidant and antibacterial properties. These compounds exhibited good antibacterial activity against Staphylococcus aureus and potent antioxidant activity, suggesting potential for antimicrobial and antioxidative applications (Subbulakshmi N. Karanth et al., 2019).
Photosensitizers for Photodynamic Therapy
Another study highlighted the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base. These compounds showed high singlet oxygen quantum yield, making them suitable as Type II photosensitizers for cancer treatment in photodynamic therapy (M. Pişkin et al., 2020).
Carbonic Anhydrase Inhibitors
Research on halogenosulfanilamide and halogenophenylaminobenzolamide derivatives as inhibitors of tumor-associated carbonic anhydrase IX identified potent inhibitors. This study suggests the potential for designing selective inhibitors with applications as antitumor agents (M. Ilies et al., 2003).
Antimicrobial and Biological Activities
Several studies have synthesized and evaluated the biological activities of compounds containing 1,3,4-thiadiazole moieties. These compounds displayed antimicrobial, antilipase, and antiurease activities, indicating their potential in developing new antimicrobial agents (Serap Başoğlu et al., 2013).
Fluorine-Substituted Compounds for Antimicrobial Screening
A study on fluorine-substituted sulphonamide benzothiazole compounds comprising thiazole for antimicrobial screening showed that these compounds exhibit significant antimicrobial activities. This work emphasizes the importance of fluorine substitution in enhancing biological activity (V. Jagtap et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-ethoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S2/c1-2-27-13-9-7-12(8-10-13)17(26)22-18-23-24-19(29-18)28-11-16(25)21-15-6-4-3-5-14(15)20/h3-10H,2,11H2,1H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOBYIPUVMVKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B2987036.png)
![N-([2,3'-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2987038.png)
![1-[4-[(2-Chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2987039.png)
![N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2987040.png)

![(1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazol-4-yl)(4-isopropylpiperazino)methanone](/img/structure/B2987042.png)
![(E)-1-((1S,4R,7S)-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B2987044.png)
![8-fluoro-2-((3-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2987050.png)




![N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide](/img/structure/B2987057.png)
